molecular formula C26H23NO3 B12718874 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- CAS No. 31820-90-3

9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-

Cat. No.: B12718874
CAS No.: 31820-90-3
M. Wt: 397.5 g/mol
InChI Key: UDHAIWFSHMRBQX-UHFFFAOYSA-N
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Description

9,10-Anthracenedione (anthraquinone) derivatives are a class of compounds characterized by a planar tricyclic aromatic structure with two ketone groups at positions 9 and 10. The compound 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-9,10-anthracenedione features a hydroxyl (-OH) group at position 4 and a 4-cyclohexylphenylamino substituent at position 1. These functional groups significantly influence its physicochemical and biological properties.

Properties

CAS No.

31820-90-3

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

1-(4-cyclohexylanilino)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C26H23NO3/c28-22-15-14-21(23-24(22)26(30)20-9-5-4-8-19(20)25(23)29)27-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h4-5,8-16,27-28H,1-3,6-7H2

InChI Key

UDHAIWFSHMRBQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Amino-Hydroxy Anthracenediones

The preparation of 1-amino-4-hydroxy substituted anthracenediones typically involves nucleophilic aromatic substitution on suitably functionalized anthraquinone precursors or stepwise functional group transformations on anthraquinone derivatives. The key synthetic approaches include:

  • Aromatic nucleophilic substitution on ditosylanthraquinones
    A common route involves starting from 1,4-ditosylanthraquinone, which contains tosyl (p-toluenesulfonyl) leaving groups at the 1- and 4-positions of the anthraquinone ring. Reaction with primary or secondary amines under controlled conditions leads to substitution of one tosyl group by the amine, yielding monoamino-monotosyl anthraquinones. Further substitution can yield diamino derivatives. This method allows for selective introduction of amino groups at the 1- and/or 4-positions with good yields and purity.

    • Reaction conditions typically involve organic solvents such as methylene chloride or pyridine.
    • Temperatures range from mild (room temperature to 50 °C) for alkyl amines to elevated temperatures (up to 180 °C) for aromatic amines.
    • Reaction progress is monitored by thin layer chromatography (TLC) using silica gel and hexane/ethyl acetate solvent systems.
    • Purification is achieved by column chromatography on silica gel or alumina, or preparative TLC.
    • Yields reported are generally high (70-80%).
      This method is described in detail in patent literature (e.g., US4661293A) and is applicable to preparing 1-[(4-cyclohexylphenyl)amino]-4-hydroxy anthracenedione analogues by using 4-cyclohexylphenylamine as the nucleophile.
  • Direct amination of hydroxyanthraquinones
    Another approach involves reacting hydroxy-substituted anthraquinones (e.g., quinizarin, 1,4-dihydroxyanthraquinone) with amines in the presence of aqueous alkali and metal catalysts. This method can introduce aminoalkyl or aromatic amino substituents at the 1-position while retaining the 4-hydroxy group. The reaction is typically conducted in dilute caustic solutions with metal catalysts to facilitate substitution.

  • Stepwise synthesis via iminoanthracenedione intermediates
    Some derivatives are prepared by first synthesizing imino analogues of anthracenediones, which involve conversion of the 10-carbonyl group to an imino group, followed by amino substitution at the 1-position. These compounds have been synthesized and studied for their cytotoxic properties, although their preparation is more specialized and less common for the target compound.

Detailed Preparation Method for 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-

Based on the general methods and the structural similarity to known compounds, the preparation of 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- can be outlined as follows:

Step Reagents & Conditions Description Notes
1. Starting material 1,4-Ditosylanthraquinone Commercially available or synthesized from quinizarin by tosylation Tosyl groups serve as leaving groups for nucleophilic substitution
2. Amination 4-Cyclohexylphenylamine, organic solvent (e.g., methylene chloride or pyridine) React 1,4-ditosylanthraquinone with excess 4-cyclohexylphenylamine Temperature: 40-50 °C for alkyl amines; reflux or elevated temperature for aromatic amines
3. Reaction monitoring Thin layer chromatography (silica gel, hexane/ethyl acetate 70:30) Monitor disappearance of starting material and appearance of product Monoamino-monotosyl intermediate shows distinct Rf values
4. Work-up Evaporation of solvent, extraction with carbon tetrachloride, washing, drying Isolate crude product Removal of unreacted amine and byproducts
5. Purification Column chromatography on silica gel or alumina Elution with hexane/ethyl acetate mixtures Collect red-colored fractions corresponding to product
6. Optional further substitution If diamino derivative desired, react monoamino-monotosyl intermediate with second amine Elevated temperature in DMSO or pyridine Yields symmetrical or unsymmetrical diaminoanthraquinones

This method yields the target compound with the amino group at the 1-position substituted by the 4-cyclohexylphenyl moiety and the hydroxy group retained at the 4-position.

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC):
    Used to monitor reaction progress. The starting 1,4-ditosylanthraquinone typically shows an Rf around 0.40, while the monoamino-monotosyl anthraquinone product shows an Rf around 0.65 with a characteristic bright red color under UV light.

  • Column Chromatography:
    Silica gel columns with hexane/ethyl acetate mixtures (70:30 or 90:10) are used to separate the product from impurities and unreacted starting materials.

  • High Performance Liquid Chromatography (HPLC):
    Reverse phase HPLC methods with acetonitrile-water-phosphoric acid mobile phases can be used for analysis and purification, especially for related anthracenedione derivatives.

Research Findings and Yields

  • The tosyl-to-amino substitution reactions proceed with good to excellent yields, typically in the range of 70-80% for mono-substituted products.

  • Reaction times vary from 5 to 24 hours depending on the amine and temperature.

  • The method allows for selective substitution, enabling the synthesis of unsymmetrical amino-hydroxy anthracenediones.

  • The purified compounds exhibit characteristic spectroscopic properties (UV-Vis, IR, NMR) consistent with the expected structures.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Starting material 1,4-Ditosylanthraquinone Key precursor
Amines used 4-Cyclohexylphenylamine (aromatic amine) Nucleophile
Solvent Methylene chloride, pyridine, DMSO Depends on amine type
Temperature 40-50 °C (alkyl amines), up to 180 °C (aromatic amines) Controls substitution rate
Reaction time 5-24 hours Monitored by TLC
Purification Silica gel chromatography Hexane/ethyl acetate mixtures
Yield 70-80% High yield for mono-substituted products

Chemical Reactions Analysis

Types of Reactions: 1-((4-Cyclohexylphenyl)amino)-4-hydroxy-9,10-anthracenedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracenedione core to hydroquinone derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-((4-Cyclohexylphenyl)amino)-4-hydroxy-9,10-anthracenedione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Cyclohexylphenyl)amino)-4-hydroxy-9,10-anthracenedione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Compounds:

1-Hydroxy-4-methylanthraquinone (-5.47 kcal/mol binding affinity): The hydroxyl group enhances interactions with amino acid residues (e.g., Thr167) in proteins, outperforming methyl derivatives in binding efficiency .

HAQ (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Contains polar hydroxyethylamino groups, showing strong DNA binding but high genotoxicity in cytogenetic assays .

DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Additional hydroxyl groups increase therapeutic activity but exacerbate genotoxicity compared to HAQ .

1-[(4-Butoxyphenyl)amino]-4-hydroxy-9,10-anthracenedione: A butoxy group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Target Compound Insights:

  • Hydroxyl Group : The single hydroxyl at position 4 likely contributes to moderate binding affinity, balancing activity and toxicity compared to dihydroxy derivatives like DHAQ .

Biological Activity

9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- is a derivative of anthracenedione, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclohexylphenyl group and a hydroxy functional group that contribute to its biological properties.

Chemical Structure and Properties

  • Chemical Formula : C21H21N1O2
  • Molecular Weight : 321.40 g/mol
  • IUPAC Name : 9,10-anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-
  • CAS Number : Not specified in the search results.

The structural features of this compound suggest potential interactions with biological macromolecules, which may underlie its pharmacological effects.

Anticancer Properties

Research indicates that anthracenedione derivatives exhibit significant anticancer activity. A study highlighted the structure-activity relationship (SAR) involving various anthraquinones and their derivatives, noting that modifications to the amino and hydroxy groups can enhance their efficacy against specific cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that certain anthracenedione derivatives can induce apoptosis in leukemia cells, suggesting their potential as antineoplastic agents .

The proposed mechanism of action for anthracenedione compounds involves:

  • Intercalation into DNA : These compounds can intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : They may also generate ROS, leading to oxidative stress and subsequent cell death in cancer cells.

Case Studies

  • Study on Antineoplastic Activity :
    • A specific derivative was tested against P-388 lymphocytic leukemia and was found to be inactive. This highlights the importance of structural modifications in enhancing biological activity .
  • Cell Cycle Effects :
    • Another study evaluated the effects of an anthracenedione derivative on cell survival and cycle progression in cultured mammalian cells. The results indicated alterations in the cell cycle phases, which could correlate with its anticancer properties .

Data Table of Biological Activities

Compound NameActivity TypeTarget Cell LineOutcome
9,10-Anthracenedione DerivativeAnticancerP-388 Lymphocytic LeukemiaInactive
9,10-Anthracenedione DerivativeCell Cycle ModulationMammalian CellsAltered Cell Cycle Phases

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